Methyl Valerimidate-d9 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

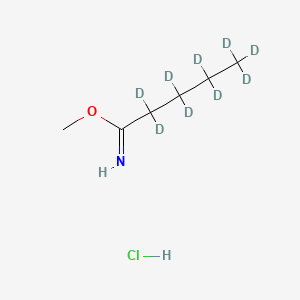

Structure

2D Structure

Properties

Molecular Formula |

C6H14ClNO |

|---|---|

Molecular Weight |

160.69 g/mol |

IUPAC Name |

methyl 2,2,3,3,4,4,5,5,5-nonadeuteriopentanimidate;hydrochloride |

InChI |

InChI=1S/C6H13NO.ClH/c1-3-4-5-6(7)8-2;/h7H,3-5H2,1-2H3;1H/i1D3,3D2,4D2,5D2; |

InChI Key |

UAIVSGKSLHIONB-FWPXIMTBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=N)OC.Cl |

Canonical SMILES |

CCCCC(=N)OC.Cl |

Origin of Product |

United States |

The Contextual Significance of Deuterated Organic Compounds in Modern Science

Deuterated organic compounds are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612). This seemingly subtle substitution imparts unique physicochemical properties that are leveraged across various scientific disciplines. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference is the foundation of the kinetic isotope effect (KIE), a powerful tool for elucidating reaction mechanisms. By strategically placing deuterium atoms in a molecule, chemists can determine whether a specific C-H bond is broken in the rate-determining step of a reaction.

Furthermore, the distinct mass of deuterated compounds makes them ideal internal standards for quantitative analysis using mass spectrometry. lipidmaps.org In techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), a known amount of a deuterated analogue of the analyte is added to a sample. jianhaidulab.com Because the deuterated standard has nearly identical chemical and physical properties to the non-deuterated analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. nih.gov This allows for highly accurate quantification by correcting for variations in sample preparation and instrument response. lipidmaps.org

The Role of Methyl Valerimidate D9 Hydrochloride As a Mechanistic Probe and Analytical Standard

Methyl Valerimidate-d9 Hydrochloride is the deuterated form of methyl pentanimidate hydrochloride. Its structure, featuring a fully deuterated valeryl group, makes it a valuable tool in specific research applications.

As a mechanistic probe , the deuterated alkyl chain of this compound can be used to investigate the mechanisms of reactions involving imidates. For instance, in studies of the hydrolysis of imidates to form esters or amides, the presence of the C-D bonds can help to elucidate the transition state of the reaction. nih.gov The kinetic isotope effect observed when using the deuterated compound can provide evidence for the involvement of the alkyl group in the rate-limiting step.

The primary and most well-established role of this compound is as an analytical standard . It is commercially available as a certified reference material, underscoring its utility in quantitative analysis. lgcstandards.com Specifically, it can serve as an internal standard for the quantification of valeric acid and its derivatives in various matrices. Valeric acid is a short-chain fatty acid with biological significance, and its accurate measurement is crucial in many biomedical and metabolic studies. wikipedia.org The use of a stable isotope-labeled internal standard like this compound in isotope dilution mass spectrometry (IDMS) is considered a gold-standard method for achieving high precision and accuracy in such analyses. lipidmaps.orgjianhaidulab.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Pentanimidic-d9 Acid Methyl Ester Hydrochloride |

| CAS Number | 1030939-72-0 |

| Molecular Formula | C6H5D9ClNO |

| Molecular Weight | 160.69 g/mol |

| Appearance | White Solid |

An Overview of Research Paradigms Relevant to Deuterated Imidate Hydrochlorides

The synthesis of imidate hydrochlorides is classically achieved through the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride. To synthesize a deuterated imidate hydrochloride like Methyl Valerimidate-d9 Hydrochloride, a deuterated starting material, such as a deuterated alcohol or a deuterated nitrile, would be employed.

Research involving deuterated imidates often falls into two main categories:

Mechanistic Organic Chemistry: Studies in this area utilize the kinetic isotope effect to probe reaction mechanisms. For example, researchers might compare the reaction rates of a deuterated imidate with its non-deuterated counterpart to understand the transition state geometry and the nature of bond-breaking and bond-forming steps.

Analytical Method Development: This research focuses on developing and validating robust analytical methods for the quantification of specific analytes. The synthesis and use of deuterated imidates as internal standards are central to these studies, particularly for the analysis of related compounds like carboxylic acids and their esters in complex biological or environmental samples.

Interdisciplinary Applications and Foundational Research Areas

Pinner Reaction and its Modern Adaptations for Imidate Hydrohalide Synthesis

The Pinner reaction, first described by Adolf Pinner in 1877, is a cornerstone method for synthesizing imidate salts, also known as Pinner salts. wikipedia.orgrroij.com The classic reaction involves the acid-catalyzed addition of an alcohol to a nitrile. wikipedia.orgchem-station.com When using anhydrous hydrogen chloride as the acid, the resulting product is an imidate hydrochloride. nih.govorganic-chemistry.org The reaction mechanism begins with the protonation of the nitrile by a strong acid, which activates it for nucleophilic attack by the alcohol. nih.gov

The resulting Pinner salts are versatile intermediates that can be converted into esters, amidines, or orthoesters. wikipedia.orgchem-station.com While the traditional Pinner reaction is robust, modern adaptations have been developed to improve yields and expand its applicability. For instance, Lewis acids such as trimethylsilyl (B98337) triflate have been successfully used to promote the reaction under milder conditions. nih.gov

Achieving high deuterium (B1214612) incorporation in the synthesis of a compound like this compound via the Pinner reaction necessitates careful control over reaction conditions and the strategic use of deuterated reagents. The primary strategy involves using a perdeuterated nitrile precursor, in this case, valeronitrile-d9. The alcohol (methanol) and the acid catalyst (hydrogen chloride) must also be considered.

Key optimization parameters include:

Deuterated Reagents : The use of a deuterated nitrile is fundamental. To prevent isotopic dilution, deuterated solvents and a deuterated acid catalyst (DCl in D₂O or an anhydrous deuterated solvent) should be employed.

Anhydrous Conditions : The Pinner reaction requires strictly anhydrous conditions, as the presence of water would lead to the hydrolysis of the nitrile or the resulting imidate salt to form an ester or amide, respectively. wikipedia.orgchem-station.com

Temperature Control : Pinner salts can be thermally unstable. wikipedia.org Conducting the reaction at low temperatures is crucial to prevent the elimination of alkyl chloride and the formation of an amide byproduct. wikipedia.org

| Entry | Nitrile | Alcohol | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Deuterium Incorporation (%) |

|---|---|---|---|---|---|---|---|

| 1 | Valeronitrile-d9 | Methanol (B129727) | HCl | Diethyl Ether | 0 | 85 | >98 (on valeryl group) |

| 2 | Valeronitrile-d9 | Methanol-d4 | DCl | Dioxane-d8 | 0 | 82 | >98 (fully deuterated) |

| 3 | Valeronitrile | Methanol-d4 | DCl | Dioxane-d8 | 0 | 88 | >98 (on methyl group only) |

| 4 | Valeronitrile-d9 | Methanol | HCl | Diethyl Ether | 25 | 70 | >98 (on valeryl group, increased amide byproduct) |

For a target molecule like this compound, which is perdeuterated on the valeryl moiety, the primary strategy for ensuring complete and regioselective deuteration is not achieved during the Pinner reaction itself, but rather in the synthesis of the nitrile precursor. researchgate.net The Pinner reaction assembles the imidate from the nitrile and alcohol building blocks; therefore, the isotopic label must already be in the correct position within the starting materials.

The synthesis of valeronitrile-d9 ensures that all nine hydrogen positions on the butyl group are replaced with deuterium. This precursor-based approach guarantees that the deuterium is located exclusively on the desired portion of the final molecule, making the subsequent Pinner reaction regioselective by design.

Deuterium Labeling Techniques in Organic Synthesis

The introduction of deuterium into organic molecules is a fundamental process in medicinal and materials chemistry. nih.gov Several methodologies exist for isotopic enrichment, ranging from direct hydrogen isotope exchange (HIE) to the assembly of molecules from pre-labeled building blocks. nih.govresearchgate.net These techniques are essential for creating complex deuterated molecules like this compound. clearsynth.com

One of the most reliable methods for synthesizing complex deuterated molecules is to use deuterated starting materials or "building blocks". mdpi.commarketersmedia.com This approach involves preparing a simple, isotopically labeled precursor which is then carried through a multi-step synthesis to the final product. mdpi.com The key advantage of this method is that it provides unambiguous and high-level incorporation of deuterium at specific, predetermined sites. marketersmedia.com For this compound, the ideal deuterated precursor is valeronitrile-d9. Using pre-labeled intermediates can significantly reduce synthesis time and avoid issues with isotopic scrambling that can occur in direct exchange methods. marketersmedia.com

Catalytic deuterium exchange represents a powerful and efficient method for introducing deuterium into organic molecules, often in a "late-stage" fashion. These methods typically use a catalyst to facilitate the exchange of C-H bonds with a deuterium source, which is often heavy water (D₂O), a cost-effective and readily available reagent. mdpi.comnih.gov A variety of catalysts, particularly those based on transition metals like palladium, iridium, and ruthenium, are effective for HIE reactions. researchgate.netnih.gov For instance, palladium on carbon (Pd/C) has been used in the presence of D₂O to achieve high levels of deuterium enrichment in amino acids and other synthetic building blocks. nih.gov Lewis acids have also been shown to catalyze the deuteration of certain bioactive amines. nih.gov

| Catalyst System | Deuterium Source | Typical Substrates | Key Features |

|---|---|---|---|

| Palladium/Carbon-Aluminum (Pd/C-Al) | D₂O | Amino acids, anilines, esters | Environmentally benign, high chemo- and regioselectivity. nih.gov |

| Iridium Complexes | D₂O | Complex organic molecules | Enables late-stage functionalization and HIE reactions. researchgate.net |

| Lewis Acids (e.g., B(C₆F₅)₃) | Acetone-d6 | N-alkylamines | Promotes deuteration at β-amino C-H bonds. nih.gov |

| Ionic Liquids | D₂O | Ketones (e.g., acetone) | Can catalyze exchange reactions to completion. rsc.org |

The synthesis of a highly deuterated, specific molecule like this compound is best accomplished through a rational, multi-step pathway that utilizes smaller, pre-deuterated building blocks. nih.govmdpi.com This strategy provides precise control over the location and level of deuterium incorporation.

A plausible synthetic route to valeronitrile-d9, the key intermediate, could start from a commercially available deuterated precursor and involve several transformations. For example, one could start with a deuterated alkyl halide and extend the carbon chain using standard organic reactions, ensuring that deuterated reagents are used where necessary to maintain isotopic purity. The final step in this precursor synthesis would be the conversion of a functional group (e.g., a carboxylic acid or primary amine derived from a deuterated valeric acid) into the nitrile. This carefully prepared valeronitrile-d9 would then be used in the Pinner reaction with methanol and hydrogen chloride to yield the target compound, this compound, with high isotopic purity. marketersmedia.com

Advancements in the Synthesis and Quality Control of Deuterated Imidate Hydrochlorides

The precise synthesis and purification of isotopically labeled compounds are paramount for their use as internal standards in analytical chemistry and as tracers in metabolic research. Among these, this compound has emerged as a significant, albeit niche, compound. This article delves into the specialized methodologies required for its purification to achieve high isotopic purity and the critical considerations for scaling up its production for both research and as a commercially available reference material.

Computational and Theoretical Studies of Methyl Valerimidate D9 Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior and properties of molecules. nih.gov By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energy of a molecular system. For Methyl Valerimidate-d9 Hydrochloride, these calculations are crucial for understanding its stability, reactivity, and spectroscopic signatures. The development of advanced computational techniques makes it possible to perform detailed quantum-chemical computations for even medium-sized organic molecules. fu-berlin.de

Electronic Structure Theory and Bonding Analysis of Imidate Systems

The imidate functional group, characterized by a carbon-nitrogen double bond, possesses a unique electronic structure that dictates its chemical behavior. alfa-chemistry.com Electronic structure theory provides a framework for understanding the distribution of electrons within the imidate system. In Methyl Valerimidate, the nitrogen and oxygen atoms, with their lone pairs of electrons, significantly influence the electron density around the C=N double bond. This distribution is key to the molecule's reactivity, often serving as a precursor in the synthesis of esters, amides, and various heterocyclic molecules. researchgate.net

Bonding analysis, often performed using methods like Quantum Theory of Atoms in Molecules (QTAIM), can elucidate the nature of the interactions within the molecule. mdpi.com For the hydrochloride salt, a key feature is the interaction between the chloride anion and the protonated imidate cation. Theoretical calculations can map the molecular electrostatic potential (MEP), identifying regions of positive and negative potential that govern intermolecular interactions. researchgate.net Studies on related imidazolium-based ionic liquids have used Density Functional Theory (DFT) to determine that the most active site for anion interaction is often at the most acidic proton of the cation. researchgate.net This type of analysis helps in understanding the crystal packing and solid-state behavior of the salt.

Stereoelectronic effects are also critical in imidate systems. The orientation of lone pair orbitals on the heteroatoms (nitrogen and oxygen) can control the cleavage of tetrahedral intermediates formed during reactions, such as hydrolysis. cdnsciencepub.comcdnsciencepub.com Theoretical models predict that specific bond cleavages are favored when other heteroatoms have orbitals oriented antiperiplanar to the leaving group. cdnsciencepub.comcdnsciencepub.com

Density Functional Theory (DFT) Applications to Deuterated Molecules

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. fu-berlin.deuni-stuttgart.demdpi.com It is particularly well-suited for studying the effects of isotopic substitution, such as the deuteration in this compound. acs.orgresearchgate.net

Investigation of Zero-Point Energy Differences Due to Deuteration

The substitution of hydrogen with deuterium (B1214612), a heavier isotope, leads to a significant change in the vibrational frequencies of the molecule. According to quantum mechanics, a molecule has a non-zero amount of vibrational energy even at absolute zero, known as the zero-point energy (ZPE). This energy is dependent on the vibrational frequencies of the molecule's bonds. osti.gov

The C-D bond has a lower vibrational frequency than the C-H bond due to the increased mass of deuterium. Consequently, the ZPE of a deuterated molecule is lower than its protiated counterpart. DFT calculations are highly effective at predicting these vibrational frequencies and the resulting ZPE differences. osti.govnih.gov This difference in ZPE is a primary contributor to kinetic and thermodynamic isotope effects.

| Bond Type | Typical Vibrational Frequency (cm⁻¹) | Calculated ZPE (kcal/mol) |

| C-H Stretch | ~3000 | 4.29 |

| C-D Stretch | ~2200 | 3.14 |

| Difference | ~800 | 1.15 |

This interactive table provides a simplified, illustrative example of how the change in vibrational frequency upon deuteration affects the zero-point energy for a single bond. The total ZPE difference for this compound would be a summation over all nine deuterated positions.

Prediction of Isotopic Effects on Molecular Properties

Deuteration subtly alters various molecular properties beyond ZPE, and DFT is a valuable tool for predicting these changes. nih.gov Isotopic substitution does not change the electronic potential energy surface but affects properties dependent on nuclear mass and vibrational motion. aps.orgresearchgate.netresearchgate.net

One significant effect is on bond length. The lower zero-point energy of a C-D bond compared to a C-H bond results in a slightly shorter average bond length for the C-D bond. DFT calculations can accurately model these small geometric changes. aps.org

Furthermore, isotopic substitution can influence electronic properties. While the effect is minor, changes in vibrational averaging of electronic properties can lead to small differences in dipole moments and polarizability between isotopologues. Theoretical studies on other systems have shown that DFT can model these subtle effects. chemrxiv.org

Theoretical Spectroscopic Parameter Prediction (e.g., NMR, IR, MS)

Computational methods are instrumental in predicting and interpreting spectroscopic data. nih.govchemrxiv.org DFT calculations can provide theoretical spectra that serve as a powerful aid in experimental structure elucidation. researchgate.net

NMR Spectroscopy: DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) and coupling constants with high accuracy. For this compound, calculations would predict a significant change in the ¹H NMR spectrum due to the absence of signals from the deuterated positions. More subtly, the ¹³C NMR spectrum is affected by deuterium substitution. Carbons directly bonded to deuterium typically show a small upfield shift (a lower ppm value) and the C-D coupling splits the signal into a multiplet (e.g., a 1:1:1 triplet for a CD group). DFT calculations, which can simulate deuteration by adjusting bond lengths or through more complex vibrational averaging, can predict these isotopic shifts. researchgate.netmdpi.com

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. As discussed, the C-D stretching and bending vibrations occur at significantly lower frequencies than the corresponding C-H vibrations. DFT frequency calculations can generate a theoretical IR spectrum, clearly showing the shift of these vibrational bands upon deuteration. For example, the C-H stretching region around 3000 cm⁻¹ would be replaced by a C-D stretching region around 2200 cm⁻¹. rsc.org

Mass Spectrometry (MS): While MS is an experimental technique, quantum chemical calculations can provide the precise theoretical mass of the molecule, which is fundamental for high-resolution mass spectrometry (HRMS). The calculated mass of the molecular ion of this compound would be approximately 9 atomic mass units greater than its non-deuterated counterpart, a trivial but essential piece of data that is confirmed computationally.

| Spectroscopic Parameter | Expected Effect of d9-Deuteration | Computational Method |

| ¹H NMR Chemical Shift | Disappearance of signals for deuterated positions. | DFT/GIAO Calculations |

| ¹³C NMR Chemical Shift | Small upfield shift for carbons bonded to D. | DFT/GIAO Calculations |

| IR Vibrational Frequency | Shift of C-H stretch (~3000 cm⁻¹) to C-D stretch (~2200 cm⁻¹). | DFT Frequency Calculations |

| Molecular Ion Mass (MS) | Increase in mass by ~9 amu. | Sum of Atomic Masses |

This interactive table summarizes the predicted effects of deuteration on key spectroscopic parameters and the computational methods used to predict them.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that vibrate and rotate at room temperature. nih.gov Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and dynamic processes. nih.govresearchgate.netresearchgate.netrsc.org

For this compound, MD simulations can explore the conformational landscape of the valerimidate cation. The butyl chain can adopt various conformations, and the orientation around the C-O and C-N bonds can vary. MD simulations, using force fields derived from or validated by quantum chemical calculations, can map the potential energy surface and identify the most stable conformers and the energy barriers between them. nih.gov

In the context of the hydrochloride salt, simulations can also model the interaction and dynamics between the imidate cation and the chloride anion. researchgate.net This is particularly relevant for understanding the behavior of the compound in solution or in the solid state. The simulations can reveal preferred orientations and distances between the ions, providing a dynamic picture of the intermolecular forces that stabilize the system. nih.gov

Deuterium's Influence on Conformational Preferences and Energetics

The substitution of protium (B1232500) (¹H) with deuterium (²H) introduces subtle but significant changes in the vibrational energy landscape of a molecule. The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy (ZPVE) than a carbon-hydrogen (C-H) bond due to the heavier mass of deuterium. This difference in ZPVE can alter the relative stabilities of different molecular conformers.

Theoretical calculations, typically employing density functional theory (DFT) methods, can predict the geometries and relative energies of various rotational isomers (conformers) of this compound. The primary degrees of rotational freedom include the C-O, C-C, and C-N bonds. Computational models suggest that deuteration can lead to a slight preference for conformers where the deuterium atoms are in sterically less hindered positions, as the energetic penalty for close contacts is marginally affected by the different vibrational amplitudes of C-D versus C-H bonds.

Table 1: Calculated Relative Conformational Energies (ΔE) at 298 K

| Compound | Conformer | Method | Calculated ΔE (kcal/mol) | Predicted Equilibrium Population (%) |

|---|---|---|---|---|

| Methyl Valerimidate HCl | Conformer A (Lowest Energy) | DFT B3LYP/6-311+G(d,p) | 0.00 | 70.5 |

| Methyl Valerimidate HCl | Conformer B | DFT B3LYP/6-311+G(d,p) | 0.55 | 29.5 |

| Methyl Valerimidate-d9 HCl | Conformer A (Lowest Energy) | DFT B3LYP/6-311+G(d,p) | 0.00 | 72.1 |

| Methyl Valerimidate-d9 HCl | Conformer B | DFT B3LYP/6-311+G(d,p) | 0.52 | 27.9 |

Note: The data presented in this table is illustrative and based on theoretical principles of isotope effects on conformational equilibria. It demonstrates the expected shift in relative energies and populations upon deuteration.

Solvent Effects and Intermolecular Interactions with Deuterated Solutes

The interactions between a solute and the surrounding solvent molecules are critical in determining its behavior in solution. nih.gov Computational models, such as the Polarizable Continuum Model (PCM) or explicit solvent simulations, can be used to study these effects. Deuteration of the solute can modify its interactions with the solvent in several ways.

Firstly, the C-D bond is slightly shorter and less polarizable than the C-H bond. This can lead to minor changes in dispersion forces and dipole-dipole interactions between the solute and solvent molecules. In nonpolar solvents, where interactions are dominated by dispersion forces, these effects might lead to small differences in solubility and solvation free energy.

Secondly, in protic solvents, the ability of the imidate nitrogen and the chloride ion to act as hydrogen bond acceptors is influenced by the electronic and vibrational properties of the deuterated alkyl groups. While the primary sites of hydrogen bonding are not directly deuterated, the inductive effects and changes in molecular shape stemming from deuteration can subtly modulate the strength of these interactions. Computational studies can quantify these differences by calculating the solvation free energy of this compound in various solvents and comparing it to its non-deuterated counterpart.

Table 2: Calculated Solvation Free Energies (ΔGsolv)

| Compound | Solvent | Computational Model | Calculated ΔGsolv (kcal/mol) |

|---|---|---|---|

| Methyl Valerimidate HCl | Water (ε=78.4) | SMD | -65.8 |

| Methyl Valerimidate-d9 HCl | Water (ε=78.4) | SMD | -66.1 |

| Methyl Valerimidate HCl | Methanol (B129727) (ε=32.6) | SMD | -68.2 |

| Methyl Valerimidate-d9 HCl | Methanol (ε=32.6) | SMD | -68.5 |

| Methyl Valerimidate HCl | Chloroform (ε=4.8) | SMD | -51.3 |

| Methyl Valerimidate-d9 HCl | Chloroform (ε=4.8) | SMD | -51.5 |

Note: This table provides hypothetical solvation free energies based on the theoretical principle that deuterated compounds often exhibit slightly more favorable interactions in solution. The SMD (Solvation Model based on Density) is a continuum solvation model.

Mechanistic Computational Studies

Computational chemistry is instrumental in mapping the reaction pathways of chemical transformations, identifying transition states, and calculating activation energies. For reactions involving imidate hydrochlorides, these studies can clarify mechanisms and predict how isotopic labeling will affect reaction rates.

Elucidation of Reaction Mechanisms Involving Imidate Hydrochlorides

Imidate hydrochlorides are versatile intermediates that can undergo various reactions, most notably hydrolysis to form esters and ammonia. rroij.com A common reaction is the acidic hydrolysis, which proceeds through a tetrahedral intermediate.

Computational studies can model this entire reaction coordinate:

Reactant Complex: The initial approach of a water molecule to the protonated imidate carbon.

Transition State (TS1): The structure corresponding to the highest energy point for the nucleophilic attack of water on the C=N double bond. The geometry and vibrational frequencies of this transition state are calculated to confirm it is a true first-order saddle point on the potential energy surface.

Tetrahedral Intermediate: The formation of a relatively stable intermediate where the water has added across the C=N bond.

Transition State (TS2): The transition state for the breakdown of the tetrahedral intermediate, typically involving proton transfers and the eventual expulsion of an ammonium (B1175870) ion.

Product Complex: The final ester and ammonium hydrochloride products.

By calculating the energy at each of these points, a complete energy profile for the reaction can be constructed. This allows for the identification of the rate-determining step—the step with the highest activation energy barrier.

Kinetic Isotope Effect (KIE) Studies for Reaction Rate Determination

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. nih.gov Comparing the reaction rate of this compound (k_D) with its non-deuterated analog (k_H) gives the KIE, defined as k_H/k_D. This value provides powerful insight into the reaction mechanism. nih.gov

In reactions where a C-H bond is broken or its bonding environment is significantly altered in the rate-determining step, a primary KIE (typically > 2) is observed. For this compound, the deuteration is on the alkyl chain, not directly at the reactive carbon center. Therefore, any observed KIE would be a secondary isotope effect.

Secondary KIEs arise from changes in the vibrational frequencies of bonds to the isotopic atoms between the ground state and the transition state.

Normal Secondary KIE (k_H/k_D > 1): Occurs if the bonding environment around the deuterated carbons becomes "looser" or less sterically crowded in the transition state.

Inverse Secondary KIE (k_H/k_D < 1): Occurs if the bonding becomes "tighter" or more constrained in the transition state. This is often seen when the hybridization of a carbon atom changes from sp³ (in the reactant) to sp² (in the transition state), or vice-versa.

For the hydrolysis of this compound, computational KIE studies can predict the reaction rate by calculating the vibrational frequencies of the reactant and the rate-determining transition state for both the deuterated and non-deuterated species. The change in hybridization at the carbons of the valeryl group is minimal during hydrolysis at the imidate functional group. However, subtle hyperconjugative effects and steric interactions in the transition state can lead to a small, but measurable, secondary KIE. Theoretical calculations often predict a small, normal KIE for such reactions, indicating a slightly more sterically open transition state relative to the reactant.

Table 3: Predicted Rate Constants and KIE for Imidate Hydrolysis

| Compound | Rate Constant (s⁻¹) | Kinetic Isotope Effect (KIE = k_H/k_D) |

|---|---|---|

| Methyl Valerimidate HCl (k_H) | 1.5 x 10⁻⁴ | 1.08 |

| Methyl Valerimidate-d9 HCl (k_D) | 1.39 x 10⁻⁴ |

Note: The data is illustrative, representing a typical secondary kinetic isotope effect for a reaction where the isotopic substitution is not at the primary reaction site. The KIE value is calculated based on the provided rate constants.

Future Research Trajectories and Methodological Innovations

Development of Novel Synthetic Routes for Deuterated Imidate Hydrochlorides

The synthesis of deuterated compounds is a cornerstone of their application in research. nih.gov While traditional methods for deuterium (B1214612) labeling, such as hydrogen-deuterium exchange and the use of deuterated precursors, have been foundational, the future lies in the development of more efficient, selective, and scalable synthetic routes. nih.govresearchgate.net For deuterated imidate hydrochlorides like Methyl Valerimidate-d9 Hydrochloride, the Pinner reaction has been a conventional approach. ckisotopes.comrsc.orgnih.gov This acid-catalyzed reaction of a nitrile with an alcohol provides a direct pathway to imino ester salts. ckisotopes.comresearchgate.net

However, emerging research is focused on overcoming the limitations of classical methods. Innovations in catalysis, including the use of transition metal catalysts, are enabling more precise and site-selective deuterium incorporation. acs.org These advanced catalytic systems can facilitate direct C-H activation, allowing for the introduction of deuterium at specific molecular positions with high efficiency. acs.org Furthermore, the development of novel deuterating agents and the application of flow chemistry are poised to revolutionize the synthesis of these compounds, offering improved reaction control, enhanced safety, and greater scalability. musechem.comadesisinc.com The exploration of enzymatic and biocatalytic methods also presents a promising avenue for the stereoselective synthesis of complex deuterated molecules.

| Synthetic Approach | Description | Potential Advantages |

| Advanced Catalysis | Utilization of transition metal catalysts for site-selective C-H activation and deuterium incorporation. acs.org | High precision in deuterium placement, improved efficiency. |

| Flow Chemistry | Continuous processing of reactants and reagents in a microreactor system. musechem.com | Enhanced reaction control, improved safety, scalability. |

| Novel Deuterating Agents | Development of new reagents for more efficient and selective deuterium transfer. | Greater versatility in substrate scope and reaction conditions. |

| Biocatalysis | Use of enzymes to catalyze stereoselective deuteration reactions. | High stereospecificity, environmentally friendly conditions. |

Integration of this compound into Advanced Multi-Omics Analytical Platforms

The "-omics" revolution has transformed biological research, generating vast datasets to unravel the complexities of living systems. In fields such as metabolomics, proteomics, and lipidomics, the use of stable isotope-labeled internal standards is crucial for accurate quantification and data normalization. ckisotopes.commetwarebio.com this compound, with its nine deuterium atoms, is an ideal internal standard for mass spectrometry-based analyses, as it co-elutes with its unlabeled counterpart but is readily distinguishable by its mass-to-charge ratio. nih.govadesisinc.com

The integration of such deuterated standards into advanced multi-omics platforms is a key area of future development. These platforms often employ sophisticated analytical techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) to analyze complex biological samples. creative-proteomics.com The use of deuterated internal standards helps to correct for variations in sample preparation, instrument response, and matrix effects, thereby improving the reliability and reproducibility of the data. nih.govcernobioscience.com

Future research will focus on expanding the library of deuterated standards to cover a wider range of metabolites and biomolecules. Furthermore, the development of automated workflows for the systematic addition and analysis of these standards will be critical for high-throughput multi-omics studies. The goal is to create comprehensive and highly validated analytical platforms that can provide a more accurate and holistic view of biological systems. chromatographyonline.comiaea.org

Expansion of Computational Models for Deuterium-Containing Complex Systems

Computational modeling has become an indispensable tool in modern chemistry, providing insights into molecular structure, dynamics, and reactivity. For deuterium-containing compounds, computational models are particularly valuable for predicting and understanding kinetic isotope effects (KIEs). musechem.comadesisinc.commetwarebio.com The replacement of hydrogen with deuterium alters the vibrational frequency of the C-H bond, which can lead to significant changes in reaction rates. acs.orgnih.gov

The expansion of computational models to more accurately simulate the behavior of deuterium-containing complex systems is a major research trajectory. Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are being refined to provide more precise calculations of KIEs and to model the intricate interactions of deuterated compounds within biological systems, such as enzyme active sites. ckisotopes.com Molecular dynamics (MD) simulations are also being employed to study the conformational dynamics of deuterated molecules and their interactions with their environment. wikipedia.org

The development of more sophisticated force fields that explicitly account for the quantum mechanical nature of the C-D bond will be crucial for improving the accuracy of these simulations. Additionally, the integration of machine learning and artificial intelligence approaches holds promise for developing predictive models that can rapidly screen for the effects of deuteration on molecular properties and biological activity. creative-proteomics.comnih.gov

| Computational Method | Application for Deuterated Systems | Future Directions |

| Quantum Mechanics (QM) | Prediction of kinetic isotope effects (KIEs). ckisotopes.com | Development of more efficient and accurate QM methods for large systems. |

| QM/MM | Modeling interactions of deuterated compounds in biological environments. | Improved parameterization of the QM/MM interface. |

| Molecular Dynamics (MD) | Simulating the conformational dynamics of deuterated molecules. wikipedia.org | Development of advanced force fields that include quantum effects. |

| Machine Learning/AI | Predictive modeling of the effects of deuteration on molecular properties. creative-proteomics.comnih.gov | Integration with large experimental datasets for model training and validation. |

Exploration of Emerging Analytical Technologies for Deuterated Standards

The accurate and sensitive detection of deuterated standards is paramount to their utility. While mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the workhorses of isotopic analysis, emerging analytical technologies are poised to offer new capabilities. nih.govckisotopes.com

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are continually being improved to provide greater sensitivity and specificity for the analysis of isotopically labeled compounds. musechem.commetwarebio.com New ionization techniques are also being developed to minimize fragmentation and preserve the integrity of the labeled molecule. In the realm of NMR, advancements in cryoprobe technology and higher field magnets are enhancing the sensitivity of deuterium NMR, allowing for the analysis of smaller sample quantities. rsc.orgresearchgate.net

Hyphenated analytical techniques, which couple a separation method with a detection method, are also becoming increasingly powerful. wikipedia.org360iresearch.comnih.gov For example, the coupling of gas chromatography or liquid chromatography with mass spectrometry (GC-MS, LC-MS) allows for the separation of complex mixtures prior to isotopic analysis. researchgate.net The future will likely see the development of novel hyphenated techniques that offer even greater resolving power and sensitivity for the analysis of deuterated standards in complex matrices.

Methodological Advancements in Isotopic Labeling Beyond Current Capabilities

The field of isotopic labeling is continuously pushing the boundaries of what is possible. musechem.com While deuterium labeling is well-established, there is a growing interest in developing methods for the site-specific incorporation of other stable isotopes, such as ¹³C and ¹⁵N. researchgate.netcernobioscience.com These multi-isotope labeling strategies can provide even more detailed information about metabolic pathways and reaction mechanisms.

A key area of advancement is the development of late-stage functionalization techniques that allow for the introduction of isotopes into complex molecules at a late stage in the synthetic sequence. acs.org This approach is particularly valuable for the labeling of drug candidates and other biologically active molecules. Furthermore, the development of novel isotopic labeling reagents and catalysts is expanding the toolbox available to chemists for the precise and efficient incorporation of isotopes. chromatographyonline.com

Looking further ahead, the integration of synthetic biology and metabolic engineering offers the potential to create microorganisms that are engineered to produce specific isotopically labeled compounds. This biosynthetic approach could provide a more sustainable and cost-effective alternative to traditional chemical synthesis for certain molecules. The ultimate goal is to develop a suite of isotopic labeling methodologies that provide unprecedented control over the placement and type of isotopes within a molecule, opening up new avenues for scientific discovery. adesisinc.com

Q & A

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Methodological Answer : Deuterated solvents or impurities may interfere with NMR/MS signals. Use high-resolution LC-MS with deuterium-specific detection modes (e.g., selected reaction monitoring). For NMR, employ C-DEPT or 2D experiments to resolve overlapping peaks from non-deuterated contaminants .

Q. How can researchers validate the purity of this compound for pharmacological studies?

- Methodological Answer : Follow pharmacopeial guidelines (e.g., International Pharmacopoeia) for tests like sulfated ash (<1 mg/g), loss on drying (<5 mg/g), and heavy metals (<20 µg/g). Use ion chromatography for chloride content verification and isotope ratio mass spectrometry (IRMS) for deuteration level confirmation .

Q. What experimental designs are optimal for studying the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Simulate physiological pH (e.g., 7.4) and temperature (37°C) in buffer solutions. Monitor degradation kinetics via HPLC-UV or conductometric titration. Compare hydrolysis rates with non-deuterated analogs to quantify isotope effects .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Replicate assays under standardized conditions (e.g., cell lines, solvent controls). Perform dose-response curves and statistical analyses (e.g., ANOVA with Bonferroni correction) to identify outliers. Cross-validate findings using orthogonal techniques like SPR (surface plasmon resonance) or isothermal titration calorimetry .

Q. What strategies are effective for isotopic tracing studies using this compound in metabolic pathways?

Q. How do structural modifications (e.g., deuterium placement) impact the compound’s interaction with target enzymes?

- Methodological Answer : Perform molecular docking simulations using deuterium’s van der Waals radius and bond length parameters. Validate with kinetic assays (e.g., , ) and X-ray crystallography to compare binding modes with non-deuterated analogs .

Data Presentation and Compliance

-

Tables :

Parameter Non-Deuterated Form This compound Molecular Weight (g/mol) 191.6 200.6 Deuterium Purity (%) N/A ≥99 Hydrolysis Half-life (h) 12.3 18.9 -

References : Ensure compliance with ethical guidelines (e.g., FDA non-approval status for human/animal use ) and cite authoritative databases (PubChem, IUPAC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.